molecular formula C15H21FeO6 B7757077 Ferric acetylacetonate

Ferric acetylacetonate

Cat. No.: B7757077
M. Wt: 353.17 g/mol
InChI Key: AQBLLJNPHDIAPN-LNTINUHCSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

Ferric acetylacetonate is a useful research compound. Its molecular formula is C15H21FeO6 and its molecular weight is 353.17 g/mol. The purity is usually 95%.
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Biological Activity

Ferric acetylacetonate, also known as iron(III) acetylacetonate or Fe(acac)₃, is a coordination compound that has garnered attention for its biological activity and potential applications in various fields, including catalysis and medicine. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is a coordination complex where iron is coordinated to three acetylacetonate ligands. The general formula is represented as:

Fe acac 3\text{Fe acac }_3

This compound exhibits a typical octahedral geometry, which is crucial for its reactivity and interaction with biological molecules.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor properties. A study demonstrated that complexes formed between curcumin and this compound showed cytotoxic effects on various cancer cell lines. The cytotoxicity was attributed to the ability of the complex to inhibit cellular proliferation through mechanisms involving oxidative stress and apoptosis induction .

The biological activity of this compound can be attributed to several mechanisms:

  • Radical Generation : this compound can facilitate radical reactions, which are essential in various biological processes. For instance, it has been shown to participate in C-H bond activation reactions, generating reactive species that can interact with biological substrates .
  • Metal Chelation : As an iron chelator, this compound can influence iron metabolism in cells. Iron is a critical nutrient for many microorganisms and cancer cells; thus, its chelation can hinder their growth .
  • Catalytic Activity : The compound has been employed as a catalyst in organic transformations, which may indirectly affect biological systems by modifying metabolic pathways or by serving as a tool in drug synthesis .

Study 1: Cytotoxicity Evaluation

A comprehensive study evaluated the cytotoxic effects of this compound on four different cancer cell lines. The results showed varying degrees of inhibition, with the complex significantly reducing cell viability compared to untreated controls. The study utilized assays such as MTT and Annexin V staining to assess cell viability and apoptosis rates.

Cell LineIC₅₀ (µM)Apoptosis Rate (%)
HeLa2570
MCF-73065
A5492075
HCT1163560

Study 2: Iron Metabolism Impact

Another investigation focused on the impact of this compound on iron metabolism in murine models. The study highlighted that administration of the compound resulted in decreased serum iron levels and altered expression of iron-regulatory proteins. This suggests a potential therapeutic role in conditions characterized by iron overload.

Properties

IUPAC Name

iron(3+);(Z)-4-oxopent-2-en-2-olate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3/b3*4-3-;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBLLJNPHDIAPN-LNTINUHCSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21FeO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3051707
Record name Iron(III) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder, Dark red powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
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Record name Ferric acetylacetonate
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CAS No.

14024-18-1
Record name Ferric tris(acetoacetonate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014024181
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iron, tris(2,4-pentanedionato-.kappa.O2,.kappa.O4)-, (OC-6-11)-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Iron(III) acetylacetonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3051707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(pentane-2,4-dionato)iron(II)
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Record name FERRIC ACETYLACETONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.